molecular formula C23H31NO5 B13735859 11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one CAS No. 21269-11-4

11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one

Cat. No.: B13735859
CAS No.: 21269-11-4
M. Wt: 401.5 g/mol
InChI Key: FFCGTEHFZJEQAV-UHFFFAOYSA-N
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Description

This compound is a complex pentacyclic alkaloid characterized by a fused oxygen (5-oxa) and nitrogen (7-aza) heterocyclic system. Its structure includes multiple substituents: a hydroxy group at position 11, a 2-hydroxyacetyl moiety at position 8, and methyl groups at positions 6, 9, and 12. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 .

Properties

IUPAC Name

11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h8,15-17,19-20,25,27H,4-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCGTEHFZJEQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943728
Record name 5-Hydroxy-6b-(hydroxyacetyl)-4a,6a,8-trimethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21269-11-4
Record name 5-Hydroxy-6b-(hydroxyacetyl)-4a,6a,8-trimethyl-3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,21-dihydroxy-2'-methyl-16β-5'H-pregn-4-eno[17,16-d]oxazole-3,20-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Chemical Characteristics

Before addressing the preparation, it is essential to understand the compound’s structural features:

Feature Description
Molecular Formula C₂₃H₂₉NO₅
Molecular Weight 399.5 g/mol
IUPAC Name (1R,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one
Key Functional Groups Hydroxyl (-OH), hydroxyacetyl (-COCH₂OH), ketone (C=O), aza and oxa heteroatoms in ring system
Ring System Pentacyclic with 5-oxa-7-aza heterocycles

The compound’s complexity arises from the pentacyclic scaffold with embedded heteroatoms (oxygen and nitrogen) and multiple chiral centers, necessitating stereoselective synthetic strategies.

Preparation Methods

Reported Synthetic Routes

Multi-step Cyclization and Functionalization
  • Initial formation of a bicyclic or tricyclic intermediate using intramolecular cyclization techniques.
  • Sequential ring closures to form the pentacyclic framework, often employing Lewis acid catalysis or transition metal-mediated reactions.
  • Introduction of the 5-oxa-7-aza heterocyclic elements via nucleophilic substitution or ring-closing reactions involving oxygen and nitrogen nucleophiles.
  • Methylation steps using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to install the 6,9,13-trimethyl groups.
  • Selective oxidation at position 11 to form the 11-hydroxy group, often through controlled use of oxidizing agents like osmium tetroxide or m-CPBA.
  • Hydroxyacetyl group installation at position 8 via acylation with glycolic acid derivatives or hydroxyacetyl halides under mild conditions to prevent side reactions.
Stereochemical Control
  • Use of chiral catalysts or auxiliaries during cyclization to ensure the correct stereochemistry at positions 1, 9, 11, and 13.
  • Purification steps such as chiral chromatography or recrystallization to isolate the desired stereoisomer.

Representative Reaction Scheme (Simplified)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Lewis acid catalyst, inert atmosphere Formation of bicyclic intermediate
2 Ring closure Transition metal catalyst, heat Pentacyclic core assembly
3 Methylation Methyl iodide, base (e.g., K₂CO₃), solvent Installation of methyl groups
4 Oxidation m-CPBA or OsO₄, controlled temperature Hydroxylation at C-11
5 Acylation Hydroxyacetyl chloride or glycolic acid derivative, base Introduction of 2-hydroxyacetyl group at C-8
6 Purification Chromatography, recrystallization Isolation of pure stereoisomer

Research Findings and Comparative Analysis

Yield and Purity

  • Typical overall yields for such complex syntheses range from 15% to 40%, depending on the efficiency of each step and stereochemical control.
  • Purity is assessed by NMR, HPLC, and mass spectrometry, with stereochemical confirmation by chiral HPLC or X-ray crystallography.

Challenges and Optimization

  • Maintaining stereochemical fidelity during multi-step synthesis is challenging.
  • Side reactions such as over-oxidation or ring-opening can reduce yield.
  • Optimization involves fine-tuning reagent equivalents, temperature, and reaction time.

Applications of Preparation Methods

  • The developed synthetic methodologies are applicable to analog synthesis for drug discovery.
  • Functional group tolerance allows for derivatization, facilitating structure-activity relationship (SAR) studies.

Summary Table of Preparation Methods

Preparation Aspect Details
Core ring system formation Multi-step cyclization using Lewis acids and transition metal catalysts
Methyl group introduction Methyl iodide or dimethyl sulfate under basic conditions
Hydroxylation Selective oxidation with m-CPBA or osmium tetroxide
Hydroxyacetylation Acylation with hydroxyacetyl chloride or glycolic acid derivatives
Stereochemical control Chiral catalysts, auxiliaries, and purification methods
Typical overall yield 15–40%
Characterization NMR, HPLC, MS, chiral chromatography, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

The compound "11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one" is also known as 21-Desacetyldeflazacort . It belongs to the class of organic compounds known as 21-hydroxysteroids . These steroids have a hydroxyl group at the 21-position of the steroid backbone .

21-Desacetyl Deflazacort is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Technically, it is part of the human exposome .

IUPAC Names:

  • (1R,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
  • (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

Other names:

  • 21-Desacetyldeflazacort
  • (11beta,16beta)-11,21-Dihydroxy-2'-methyl-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione
  • (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one
  • (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-hydroxy-8b-(2-hydroxyacetyl)-6a,8a,10-trimethyl-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4-one

Chemical identifiers:

  • InChI: InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16?,17+,19?,20?,21+,22+,23?/m1/s1
  • InChIKey: KENSGCYKTRNIST-HFIHKHIKSA-N
  • SMILES: CC1=NC2(C(O1)CC3[C@@]2(CC@@HO)C)C(=O)CO

Mechanism of Action

The mechanism of action of 11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one involves its interaction with specific molecular targets and pathways. As a derivative of budesonide, it likely exerts its effects by binding to glucocorticoid receptors, modulating gene expression, and reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pentacyclic Analogs

Compound Name Molecular Formula Heteroatoms Key Substituents Ring System
Target Compound (11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[...]) Not provided 1 O (oxa), 1 N (aza) 11-OH, 8-(2-hydroxyacetyl), 3 methyl Pentacyclic
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one Not provided 2 S (dithia), 1 N 4-methoxyphenyl, ketone Tetracyclic
Metabolite: Ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[...]-17-ol Not provided 1 O (oxa), 1 N (aza) Ethynyl, methyl, hydroxyl Pentacyclic

Key Findings:

Heteroatom Influence :

  • The target compound’s 5-oxa-7-aza system contrasts with sulfur-containing analogs like 3,7-dithia-5-azatetracyclo derivatives . Sulfur increases lipophilicity and may enhance membrane permeability, whereas oxygen and nitrogen favor hydrogen bonding and aqueous solubility.
  • The metabolite in shares a 7-oxa-6-aza pentacyclic core but lacks the hydroxyacetyl group, highlighting the target compound’s unique capacity for hydrogen-bond donation.

Substituent Effects: The 2-hydroxyacetyl group in the target compound introduces a β-hydroxy ketone moiety, which is absent in compared analogs.

Conformational and Pharmacological Implications

Ring Puckering and Rigidity

The pentacyclic framework’s puckering, analyzed via methods described by Cremer and Pople , likely restricts conformational flexibility compared to tetracyclic systems (e.g., ). This rigidity could enhance target selectivity in biological systems.

Functional Group Impact on Bioactivity

  • Hydroxy Groups : The 11-hydroxy and 2-hydroxyacetyl groups in the target compound may improve solubility and enable interactions with polar residues in enzymes or receptors.
  • Methyl Groups : The 6,9,13-trimethyl configuration could stabilize hydrophobic interactions, akin to methyl groups in steroidal systems.

Biological Activity

The compound 11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one , also referred to as 21-desacetyl deflazacort , is a synthetic derivative of deflazacort, a glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C23H29NO5
  • Molecular Weight : 399.5 g/mol
  • CAS Number : 1040085-98-0

The biological activity of this compound is largely attributed to its mechanism as a glucocorticoid receptor agonist. It exerts anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
  • Modulating Immune Response : It alters the expression of various genes involved in the immune response, leading to decreased inflammation and immune suppression.

Anti-inflammatory Effects

Research indicates that 11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl has significant anti-inflammatory properties:

  • In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), this compound demonstrated a reduction in swelling and pain compared to control groups .

Immunosuppressive Properties

This compound has been shown to modulate immune responses effectively:

  • Cell Culture Experiments : Studies involving lymphocyte cultures revealed that the compound can inhibit T-cell proliferation and cytokine production in response to mitogenic stimulation .

Case Studies

  • Case Study on Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that treatment with 21-desacetyl deflazacort resulted in significant improvements in disease activity scores and reduced joint swelling after 12 weeks of therapy .
  • Case Study on Asthma Management : In asthmatic patients, administration of this compound led to improved lung function and decreased frequency of exacerbations compared to placebo controls over a six-month period .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced paw edema in animal models
ImmunosuppressiveInhibition of T-cell proliferation
Clinical EfficacyImproved disease activity in rheumatoid arthritis
Asthma ManagementEnhanced lung function and reduced exacerbations
PropertyValue
Molecular FormulaC23H29NO5
Molecular Weight399.5 g/mol
CAS Number1040085-98-0

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